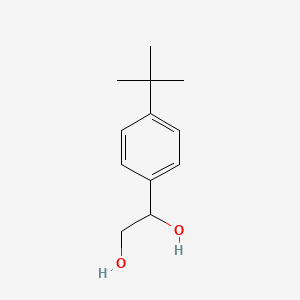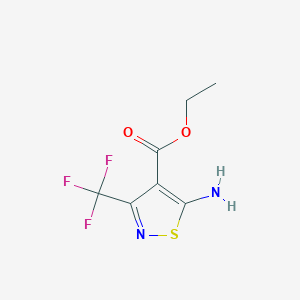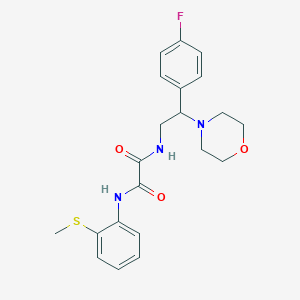
4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClFNO3S and its molecular weight is 377.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methodology : 4-(2-Chlorophenoxy)-N-(4-Fluorophenyl)Benzenesulfonamide derivatives are synthesized using methods like microwave irradiation, which confirms their chemical structures through 1H NMR, 13C NMR, and HRMS. Such methodologies provide an efficient way to synthesize these compounds with desired properties (Gul et al., 2016).
Biological Activities and Applications
- Carbonic Anhydrase Inhibition : These compounds are studied for their inhibitory effects on human carbonic anhydrase I and II, showing potent inhibition, which is significant for understanding their biological activity and potential therapeutic applications (Gul et al., 2016).
- Antitumor Activity : Certain derivatives exhibit remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines. This indicates their potential in developing new anticancer agents (Sławiński & Brzozowski, 2006).
- Enzyme Inhibition Potential : They are evaluated for their enzyme inhibition potential against enzymes like AChE and BChE. The results from such studies are crucial for understanding their role in biological processes and potential pharmaceutical applications (Kausar et al., 2019).
- Chemosensing Applications : These compounds are also used in chemosensing probes for the selective detection of ions like Sn2+ in aqueous solutions, indicating their utility in chemical sensing and bioimaging applications (Ravichandiran et al., 2020).
Molecular and Structural Studies
- Molecular Docking and Structural Analysis : Docking studies are carried out to understand the orientation and interaction of these molecules inside the active site of enzymes like cyclooxygenase-2. This helps in understanding the molecular basis of their biological activity (Al-Hourani et al., 2015).
- Photophysical Properties : The effect of substituents on the photophysical properties of sulfonamide derivatives is studied, providing insights into their spectroscopic characteristics and potential applications in photophysical processes (Bozkurt et al., 2016).
Other Potential Applications
- Chemical Sensing and Bioimaging : Their application in chemical sensing and bioimaging, particularly for the detection of ions in living cells, opens up avenues for research in diagnostic and imaging technologies (Ravichandiran et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-17-3-1-2-4-18(17)24-15-9-11-16(12-10-15)25(22,23)21-14-7-5-13(20)6-8-14/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMFVZCEPMLCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)
![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)
![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)
![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3005523.png)


![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)


![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)


